2-(3-propoxyphenyl)ethanol
Overview
Description
2-(3-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol It is characterized by the presence of a phenyl ring substituted with a propoxy group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-propoxybenzaldehyde with a suitable reducing agent to yield the desired alcohol . Another method includes the use of Grignard reagents, where 3-propoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of 3-propoxybenzaldehyde or other suitable intermediates under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Propoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding alkane or ether, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-Propoxybenzaldehyde, 3-propoxybenzoic acid
Reduction: 3-Propoxyphenylmethane, 3-propoxyphenylether
Substitution: 3-Propoxyphenyl chloride, 3-propoxyphenyl bromide
Scientific Research Applications
2-(3-Propoxyphenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in various biochemical processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Phenoxyethanol: Similar in structure but with a phenoxy group instead of a propoxy group.
Benzyl alcohol: Lacks the propoxy group and has a simpler structure.
3-Propoxybenzyl alcohol: Similar but with a different position of the hydroxyl group.
Uniqueness: 2-(3-Propoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(3-propoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9,12H,2,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPYIRPLRVWLRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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